molecular formula C10H22N2 B13219991 Diethyl-(2-methyl-piperidin-4-YL)-amine

Diethyl-(2-methyl-piperidin-4-YL)-amine

Cat. No.: B13219991
M. Wt: 170.30 g/mol
InChI Key: BLNMTQYWVMVPQQ-UHFFFAOYSA-N
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Description

Diethyl-(2-methyl-piperidin-4-YL)-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(2-methyl-piperidin-4-YL)-amine typically involves the alkylation of 2-methylpiperidine with diethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any side reactions with moisture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(2-methyl-piperidin-4-YL)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

Diethyl-(2-methyl-piperidin-4-YL)-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Industrial Processes: The compound is used in the production of specialty chemicals and as an intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action of Diethyl-(2-methyl-piperidin-4-YL)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methyl-piperidin-4-yl)-aminoethanol dihydrochloride
  • 4-(N-Boc-amino)piperidine
  • 4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

Diethyl-(2-methyl-piperidin-4-YL)-amine is unique due to its specific structural features and the presence of the diethylamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,N-diethyl-2-methylpiperidin-4-amine

InChI

InChI=1S/C10H22N2/c1-4-12(5-2)10-6-7-11-9(3)8-10/h9-11H,4-8H2,1-3H3

InChI Key

BLNMTQYWVMVPQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCNC(C1)C

Origin of Product

United States

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